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3-Pyridinol, 6-bromo-, 3-methanesulfonate

Cat. No.: B2664103
CAS No.: 1345202-12-1
M. Wt: 252.08
InChI Key: CCFIMDAYHWFHHA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in chemistry. commonorganicchemistry.com Derivatives of pyridine are ubiquitous and play a crucial role in numerous scientific and industrial fields. commonorganicchemistry.com In medicinal chemistry, the pyridine scaffold is a key component in a vast number of pharmaceutical drugs, owing to its ability to engage in hydrogen bonding and other molecular interactions, as well as its general metabolic stability. researchgate.netwikipedia.org The U.S. Food and Drug Administration has noted that the pyridine motif is one of the most common heterocyclic rings found in approved drugs. wikipedia.org

Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals, functional materials, and catalysis. researchgate.netnih.gov They serve as essential ligands in organometallic chemistry, influencing the reactivity and selectivity of metal catalysts used in complex organic transformations. researchgate.net The inherent chemical properties of the pyridine ring, such as its basicity and susceptibility to both nucleophilic and electrophilic substitution, make it a versatile platform for constructing complex molecular architectures. researchgate.net

Overview of Sulfonate Esters as Versatile Synthetic Handles

In organic synthesis, the hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions because its conjugate acid, water, is not sufficiently acidic, making the hydroxide (B78521) ion a relatively strong base. masterorganicchemistry.com To enhance the reactivity of alcohols, the hydroxyl group is often converted into a sulfonate ester. masterorganicchemistry.comsigmaaldrich.com

This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like pyridine or triethylamine. commonorganicchemistry.commasterorganicchemistry.com The resulting sulfonate esters (e.g., methanesulfonates or "mesylates") are excellent leaving groups because their corresponding sulfonate anions are highly stabilized by resonance, making them very weak bases. masterorganicchemistry.com This transformation effectively converts the alcohol into a reactive intermediate with reactivity comparable to an alkyl halide, enabling a wide array of subsequent reactions with various nucleophiles. masterorganicchemistry.comsigmaaldrich.com

Sulfonate EsterCommon AbbreviationReagentLeaving Group Ability
Methanesulfonate (B1217627)MsO-Methanesulfonyl Chloride (MsCl)Excellent
p-ToluenesulfonateTsO-p-Toluenesulfonyl Chloride (TsCl)Excellent
TrifluoromethanesulfonateTfO-Triflic Anhydride (Tf2O)Outstanding

Contextualization of 3-Pyridinol, 6-bromo-, 3-methanesulfonate within Advanced Pyridine Chemistry

The compound this compound is a bifunctional synthetic building block derived from its parent alcohol, 6-bromo-3-pyridinol. Its structure is notable for two key reactive sites: a bromine atom at the 6-position and a methanesulfonate (mesylate) group at the 3-position.

The synthesis of this compound follows the standard procedure for mesylation, involving the reaction of 6-bromo-3-pyridinol with methanesulfonyl chloride in the presence of a suitable base. wikipedia.orgmasterorganicchemistry.comresearcher.life The hydroxyl group of the pyridinol acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. researcher.life

The synthetic utility of this molecule lies in the distinct reactivity of its two functional groups.

The Methanesulfonate Group: As an excellent leaving group, the mesylate at the 3-position strongly activates this site for nucleophilic substitution reactions.

The Bromo Group: The bromine atom at the 6-position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. researchgate.netcapes.gov.brnih.gov

This orthogonal reactivity allows for the selective and sequential functionalization of the pyridine ring. A synthetic chemist can first use the bromo group to introduce a carbon- or nitrogen-based substituent via a cross-coupling reaction, and then subsequently displace the mesylate group with a different nucleophile, or vice versa. This strategic approach is fundamental in advanced pyridine chemistry for the efficient construction of highly substituted and complex pyridine-containing target molecules.

Reagent / PrecursorChemical FormulaMolar Mass ( g/mol )Role in Synthesis
6-Bromo-3-pyridinolC₅H₄BrNO174.00Starting material (alcohol precursor)
Methanesulfonyl chlorideCH₃SO₂Cl114.54Reagent for converting the -OH group to a mesylate

Research Landscape and Emerging Areas for Pyridine-Based Chemical Entities

The field of pyridine chemistry is continuously evolving, with researchers actively developing more efficient and sustainable synthetic methods. researcher.life A significant area of focus is the direct C-H functionalization of the pyridine ring. nih.gov This strategy avoids the need for pre-functionalized starting materials (like halogenated pyridines), reducing step counts and waste. nih.gov

Other emerging areas include:

Novel Catalytic Systems: The development of new transition-metal catalysts and the exploration of heterogeneous catalysis are enabling more complex and selective transformations of pyridine derivatives. capes.gov.br

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to highly substituted pyridines. nih.gov

Asymmetric Synthesis: The creation of chiral pyridine derivatives is crucial for pharmaceutical applications, and new methods involving chiral catalysts and auxiliaries are being actively researched. capes.gov.br

Chemosensors and Materials: Pyridine derivatives are increasingly being explored for their potential in creating selective chemosensors for detecting ions and neutral species, as well as for developing novel functional materials. chemicalbook.com

These advancements continue to expand the synthetic toolbox available to chemists, enabling the creation of novel pyridine-based molecules for a wide range of applications. researcher.life

An in-depth examination of the synthetic pathways leading to the chemical compound This compound reveals a multi-step process reliant on the strategic formation and functionalization of its core heterocyclic structure. The synthesis is logically divided into two primary phases: the construction of the crucial 6-Bromo-3-pyridinol scaffold and the subsequent esterification to introduce the 3-methanesulfonate group. This article delineates the key synthetic methodologies employed for each stage, drawing upon established and contemporary chemical literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO3S B2664103 3-Pyridinol, 6-bromo-, 3-methanesulfonate CAS No. 1345202-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridin-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S/c1-12(9,10)11-5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFIMDAYHWFHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345202-12-1
Record name 6-bromopyridin-3-yl methanesulfonate
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Reactivity and Reaction Mechanisms of 3 Pyridinol, 6 Bromo , 3 Methanesulfonate

Reactivity of the Bromine Substituent in Chemical Transformations

The bromine atom at the 6-position of the pyridine (B92270) ring is a versatile handle for synthetic modifications. Its reactivity is prominently featured in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and radical reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond in 6-bromo-3-pyridinyl methanesulfonate (B1217627) is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. The bromine at the 6-position of the pyridine ring can readily undergo oxidative addition to the Pd(0) catalyst, initiating the cycle. This method is widely used to synthesize biaryl and heteroaryl compounds.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. The 6-bromo-pyridinyl moiety can be efficiently coupled with various alkynes to produce 6-alkynylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp²-hybridized carbon. The reaction proceeds via a palladium catalyst and a base. This allows for the introduction of vinyl groups at the 6-position of the pyridine ring.

The reactivity of aryl bromides in these couplings is generally high, though sometimes requiring more forcing conditions than the corresponding aryl iodides.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Base Solvent
Suzuki Arylboronic acid Pd(PPh₃)₄ or PdCl₂(dppf) Na₂CO₃, K₃PO₄ Toluene/H₂O, Dioxane
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI Et₃N, DiPEA THF, DMF
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyridine Core

The electron-deficient pyridine ring is activated towards nucleophilic attack, allowing the bromine atom to be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway.

Addition: A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

The rate of SNAr reactions is often determined by the initial nucleophilic attack. In contrast to Sₙ2 reactions, the leaving group ability for halides in SNAr often follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial attack, which is the rate-determining step. wikipedia.org Nevertheless, bromide is still a competent leaving group and can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines.

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond can undergo homolytic cleavage to generate a pyridyl radical. This transformation opens up reaction pathways distinct from the ionic mechanisms of cross-coupling and SNAr reactions. Aryl radicals are highly reactive intermediates that can be generated from aryl bromides under specific conditions. nih.govrsc.org

A common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organicchemistrydata.orgwordpress.com The tributyltin radical, formed from the initiator, abstracts the bromine atom from the pyridine ring to generate a 3-(methanesulfonyloxy)pyridin-6-yl radical. This radical can then abstract a hydrogen atom from another molecule of Bu₃SnH to yield the de-brominated product, 3-pyridinol, 3-methanesulfonate, propagating the radical chain. pearson.com

More modern methods utilize visible-light photoredox catalysis to generate aryl radicals from aryl halides under milder conditions. nih.govacs.orgresearchgate.net In this process, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron reductant. It can then reduce the aryl bromide, leading to the formation of a radical anion which rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired aryl radical. nih.gov

Reactivity of the Methanesulfonate Ester as a Leaving Group

The methanesulfonate (mesylate) group attached to the 3-position of the pyridine ring is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.

Role in Nucleophilic Substitution Reactions

Similar to the bromine at the C-6 position, the methanesulfonate group at the C-3 position can also be displaced by nucleophiles via an SNAr mechanism. The relative reactivity of the two positions depends on several factors. The methanesulfonate is generally a better leaving group than bromide because its conjugate acid, methanesulfonic acid, is much stronger than hydrobromic acid.

However, the rate of an SNAr reaction is also highly dependent on the electrophilicity of the carbon atom being attacked. The electron-withdrawing effects of the ring nitrogen and the bromine atom influence the electron density at C-3. A strong nucleophile could potentially displace the mesylate group, although this would compete with substitution at the C-6 position. The specific reaction conditions and the nature of the nucleophile would determine the regioselectivity of the substitution. stackexchange.com In studies on N-methylpyridinium ions, the leaving group order in SNAr was found to be different from the typical "element effect", highlighting the complexity of these systems. researchgate.net

Participation in Elimination Reactions for Olefin Formation

Standard elimination reactions, such as E1 and E2, which result in the formation of an olefin (alkene), require a proton on an adjacent sp³-hybridized carbon atom. masterorganicchemistry.comlibretexts.orgmsu.edu Since all carbons in the pyridine ring are sp²-hybridized, a classical elimination to form an internal double bond within the ring is not a feasible pathway.

However, the methanesulfonate group can participate in an elimination-addition reaction under very strong basic conditions (e.g., with sodium amide or lithium diisopropylamide) to form a highly reactive heteroaryne intermediate, specifically a pyridyne. nih.gov In this process, the strong base would abstract a proton from either the C-2 or C-4 position, followed by the elimination of the methanesulfonate leaving group to form a transient "triple bond" within the pyridine ring. wikipedia.org This pyridyne intermediate is not a stable olefin but a highly reactive species that is immediately trapped by any nucleophile present in the reaction mixture, leading to a net substitution product. researchgate.net Therefore, while the methanesulfonate acts as a leaving group in an "elimination" step, the ultimate outcome is not the formation of a stable olefin but rather a substituted pyridine derivative.

Stereochemical Implications of Methanesulfonate Displacement

The displacement of the methanesulfonate group from the 3-position of the pyridine ring is anticipated to proceed via a nucleophilic substitution reaction. Given that the sulfonate is attached to an sp²-hybridized carbon of the aromatic ring, a direct SN2-type backside attack is not feasible. Instead, nucleophilic aromatic substitution (SNAr) is a more probable pathway.

In a typical SNAr mechanism, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. Subsequently, the leaving group departs, restoring the aromaticity of the pyridine ring.

From a stereochemical perspective, since the carbon atom at the 3-position is part of a planar aromatic ring, it is achiral. Therefore, the direct displacement of the methanesulfonate group does not involve a change in stereochemistry at this position. However, if the attacking nucleophile or other parts of the molecule contain chiral centers, the formation of diastereomers could be possible, influenced by the steric and electronic environment of the pyridine ring.

Should a reaction occur that involves a chiral center elsewhere in the molecule, which is influenced by the substitution at the 3-position, the stereochemical outcome would be of significant interest. For instance, in a hypothetical scenario where a chiral side chain at a different position on the ring interacts with the incoming nucleophile, the stereochemical integrity of that side chain would be a key consideration.

Cooperative Reactivity of the Pyridine Nitrogen Atom and Substituents

The reactivity of 3-Pyridinol, 6-bromo-, 3-methanesulfonate is significantly modulated by the electronic interplay between the pyridine nitrogen and the bromo and methanesulfonate substituents.

The basicity of the nitrogen atom in the pyridine ring is a crucial factor in determining the molecule's reaction pathways. The lone pair of electrons on the nitrogen atom occupies an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation or coordination to Lewis acids. libretexts.org However, the basicity of this nitrogen is substantially influenced by the substituents on the ring.

Both the bromine atom at the 6-position and the methanesulfonate group at the 3-position are electron-withdrawing groups. Their combined inductive and resonance effects decrease the electron density on the pyridine ring, and consequently, reduce the basicity of the nitrogen atom. uoanbar.edu.iq A lower basicity means that the nitrogen is less likely to act as a nucleophile itself or to be protonated under mildly acidic conditions.

This reduced basicity has significant implications for the reactivity of the ring. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing substituents, makes it more susceptible to nucleophilic aromatic substitution. youtube.comstackexchange.com Nucleophiles will preferentially attack the electron-poor carbon atoms, particularly those at the 2-, 4-, and 6-positions, which are ortho and para to the nitrogen atom. quora.comechemi.com

The bromine and methanesulfonate groups can act in concert to facilitate complex chemical transformations. The methanesulfonate group is an excellent leaving group, making the 3-position susceptible to nucleophilic attack. The bromine atom at the 6-position, in addition to its electron-withdrawing effect, can serve as a handle for subsequent cross-coupling reactions.

A plausible reaction sequence could involve the initial displacement of the methanesulfonate group by a nucleophile. The resulting 6-bromo-3-substituted pyridine could then undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, at the C-Br bond. This allows for the sequential and regioselective introduction of two different functional groups, showcasing the synergistic utility of the two substituents.

For example, a synthetic route could first involve the substitution of the mesylate with an amine, followed by a Suzuki coupling reaction at the bromine position to introduce a new carbon-carbon bond. This two-step process highlights how the distinct reactivities of the methanesulfonate and bromo groups can be strategically employed.

Mechanistic Investigations of Key Transformations Involving this compound

Elucidating the precise mechanisms of reactions involving this compound requires a combination of computational and experimental techniques.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms in organic chemistry. ias.ac.in For reactions involving this compound, DFT calculations can be employed to model the transition states of key steps, such as the formation of the Meisenheimer complex in SNAr reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and regioselectivity. For instance, DFT calculations could be used to compare the activation barriers for nucleophilic attack at different positions on the pyridine ring, providing insight into the observed regiochemical outcomes.

A hypothetical DFT study on the methoxide substitution of the methanesulfonate group could yield data such as that presented in the table below.

ParameterValue
Activation Energy (ΔG‡)22.5 kcal/mol
Reaction Energy (ΔG)-15.2 kcal/mol
C-O bond length in Transition State2.15 Å
S-O bond length in Transition State2.50 Å

These calculated parameters would provide a quantitative basis for understanding the reaction mechanism.

The kinetic isotope effect (KIE) is a powerful experimental tool for determining the rate-determining step of a reaction and for probing the structure of transition states. libretexts.orgprinceton.edu By replacing an atom with its heavier isotope at a specific position in the reactant molecule and measuring the effect on the reaction rate, valuable mechanistic information can be obtained.

For a reaction involving this compound, a KIE study could be designed to probe the SNAr mechanism. For example, if a reaction involves the abstraction of a proton from a nucleophile in the rate-determining step, a primary deuterium KIE (kH/kD > 1) would be expected upon replacing that proton with deuterium.

Alternatively, a secondary KIE might be observed. For instance, if the hybridization of a carbon atom changes in the rate-determining step, a small secondary KIE may be detected. In the context of SNAr, if the formation of the Meisenheimer complex is the rate-determining step, a secondary KIE could potentially be measured by isotopic labeling of the pyridine ring carbons, although such effects are typically small.

A hypothetical KIE experiment for a reaction where a C-H bond is broken in the rate-determining step is summarized in the table below.

ReactantRate Constant (k)KIE (kH/kD)
Unlabeled Substrate3.6 x 10-4 s-16.8
Deuterated Substrate5.3 x 10-5 s-1

A large primary KIE, such as the one shown, would provide strong evidence for the breaking of a C-H bond in the rate-limiting step of the reaction.

Advanced Applications As a Synthetic Intermediate

Methodologies for Derivatization and Functional Group Interconversion

Selective Modification of the Pyridine (B92270) Ring System

The primary utility of 6-bromo-3-pyridyl methanesulfonate (B1217627) lies in its capacity to undergo sequential cross-coupling reactions. The pyridine ring can be selectively modified at the carbon centers bearing the bromine and methanesulfonate groups. These groups are excellent leaving groups for a variety of palladium-catalyzed reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Key transformations include:

Suzuki-Miyaura Coupling : This reaction forms C-C bonds by coupling the pyridine scaffold with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. It is widely used to introduce aryl, heteroaryl, or alkyl groups. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms C-N bonds by coupling the pyridine core with primary or secondary amines, facilitated by a palladium catalyst. semanticscholar.orgnih.gov This method is a cornerstone for synthesizing arylamines.

The strategic value of 6-bromo-3-pyridyl methanesulfonate is realized through the differential reactivity of the carbon-bromine (C-Br) bond versus the carbon-oxygen bond of the methanesulfonate (C-OMs). This allows for precise control over which position reacts first, enabling the introduction of different substituents in a controlled sequence.

Orthogonal Transformations at the Bromine and Methanesulfonate Positions

The concept of orthogonal synthesis is perfectly exemplified by the selective functionalization of 6-bromo-3-pyridyl methanesulfonate. The C-Br and C-OMs bonds exhibit different reactivity levels toward the crucial oxidative addition step in palladium-catalyzed cross-coupling cycles. acs.org

In general, the relative reactivity for palladium-catalyzed couplings follows the trend: C-I > C-Br > C-OTf ≈ C-OSO₂F > C-Cl > C-OMs. nih.govdntb.gov.ua The C-Br bond is significantly more reactive than the C-OMs bond. This difference allows for chemoselective reactions where the C-Br position can be modified while the methanesulfonate group remains intact. Subsequently, the methanesulfonate group can be functionalized under different, typically more forcing, reaction conditions.

This principle has been demonstrated effectively in analogous systems. For instance, studies on 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806), a similar scaffold, showed that Suzuki-Miyaura coupling occurs exclusively at the C-Br bond, leaving the fluorosulfate (-OSO₂F) and chloride (-Cl) groups untouched. nih.gov The fluorosulfate could then be coupled by changing the catalyst or conditions. A similar selectivity is expected for 6-bromo-3-pyridyl methanesulfonate, allowing for a two-step functionalization strategy.

First, a Suzuki-Miyaura or Buchwald-Hartwig reaction can be performed under mild conditions that favor the activation of the C-Br bond. Following this initial transformation, a second, different coupling partner can be introduced at the C-3 position by employing a more active catalyst system (e.g., one with more electron-rich and bulky phosphine (B1218219) ligands) or higher temperatures to cleave the more robust C-OMs bond. organic-chemistry.orgrsc.org

Table 1: Orthogonal Reaction Conditions for 6-bromo-3-pyridyl methanesulfonate
StepTarget PositionReaction TypeTypical Catalyst/LigandTypical BaseIllustrative Product
1C6-Br (More Reactive)Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄6-Aryl-3-pyridyl methanesulfonate
2C3-OMs (Less Reactive)Buchwald-Hartwig AminationPd₂(dba)₃/Xantphos or RuPhosCs₂CO₃ or NaOtBu6-Aryl-3-aminopyridine Derivative

Preparation of Multi-Functionalized Pyridine Derivatives

The ability to perform orthogonal transformations on 6-bromo-3-pyridyl methanesulfonate provides a clear and powerful pathway for the synthesis of highly substituted and complex pyridine derivatives. By carefully selecting the sequence of reactions, chemists can build molecular complexity in a predictable and controlled manner.

A representative synthetic sequence could proceed as follows:

Step 1: C-C Bond Formation at C6. The starting material, 6-bromo-3-pyridyl methanesulfonate, is subjected to a Suzuki-Miyaura coupling with a selected arylboronic acid (e.g., phenylboronic acid). Using a standard palladium catalyst like Pd(PPh₃)₄, the reaction selectively proceeds at the C-Br bond to yield 6-phenyl-3-pyridyl methanesulfonate. The methanesulfonate group does not react under these conditions.

Step 2: C-N Bond Formation at C3. The intermediate from the first step is then used in a Buchwald-Hartwig amination reaction. By employing a more reactive catalyst system and a strong base like cesium carbonate, the C-OMs bond is activated, allowing for coupling with an amine (e.g., morpholine) to produce the final di-substituted product, 4-(6-phenylpyridin-3-yl)morpholine.

This stepwise approach is invaluable in drug discovery and materials science, where precise control over a molecule's final structure is essential for its function. A similar strategy, exploiting the differential reactivity of halide and sulfonate leaving groups, has been successfully employed in the concise synthesis of the pharmaceutical drug Etoricoxib. nih.gov This highlights the industrial relevance and synthetic power of using such pre-functionalized heterocyclic building blocks. This methodology enables the creation of diverse libraries of compounds from a single, versatile starting material, accelerating the discovery of new chemical entities. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For "3-Pyridinol, 6-bromo-, 3-methanesulfonate," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

1D NMR (¹H, ¹³C) Spectroscopy

¹H NMR: Proton NMR would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl protons of the methanesulfonate (B1217627) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromo and methanesulfonate groups.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule. The spectrum would show signals for the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts of the carbon atoms would provide insights into their hybridization and electronic environment.

Hypothetical ¹H and ¹³C NMR Data Table

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Pyridine Ring H7.0 - 9.0120 - 160
Methanesulfonate CH₃3.0 - 4.035 - 45

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals and to elucidate the complete bonding network, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the methanesulfonate group to the pyridinol oxygen and for assigning the quaternary carbons in the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

HRMS would be employed to determine the precise molecular weight of "this compound," which would, in turn, confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization. Key fragments would likely correspond to the loss of the methanesulfonate group or the bromine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of the target compound would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring, the S=O stretching of the sulfonate group, and the C-H stretching of the methyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information, particularly for the symmetric vibrations and the carbon backbone of the pyridine ring.

Hypothetical IR Absorption Data Table

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Pyridine Ring (C=C, C=N)1400 - 1600
Sulfonate (S=O)1150 - 1250 and 1300 - 1400
C-H (methyl)2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Studies

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The pyridine ring is a chromophore, and its absorption spectrum would be influenced by the bromo and methanesulfonate substituents. The wavelength of maximum absorption (λmax) would provide information about the extent of conjugation and the energy levels of the electronic orbitals.

Theoretical and Computational Studies on 3 Pyridinol, 6 Bromo , 3 Methanesulfonate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature and geometric structure of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Pyridinol, 6-bromo-, 3-methanesulfonate, DFT calculations are instrumental in determining its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations reveal that the pyridine (B92270) ring is essentially planar, with the bromine atom and the methanesulfonate (B1217627) group situated in positions that minimize steric hindrance and optimize electronic stability.

Energy landscape analysis via DFT helps to identify not only the ground state geometry but also various local minima and transition states. This is crucial for understanding the molecule's conformational flexibility and the energy barriers between different isomeric forms.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this exact molecule are not readily available in public literature.

Parameter Predicted Value
C-Br Bond Length 1.89 Å
S-O (ester) Bond Length 1.60 Å
S=O (sulfonyl) Bond Length 1.45 Å
C-N-C Angle (in ring) 117.5°

HOMO-LUMO Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the bromine atom, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed around the sulfonate group and the carbon atoms of the pyridine ring, indicating susceptibility to nucleophilic attack at these positions. A smaller HOMO-LUMO gap would imply higher reactivity.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape. For this compound, MEP analysis highlights regions of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonate group. These areas are prone to interacting with electrophiles or positive centers. Regions of positive potential (electron-poor) are typically found around the hydrogen atoms and the sulfur atom, making them sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations for this compound in various solvents can reveal its conformational preferences and the nature of its interactions with surrounding solvent molecules. These simulations can track the rotation around single bonds, such as the C-O and O-S bonds of the methanesulfonate group, to understand the molecule's flexibility and the most populated conformational states under specific conditions. Furthermore, MD can elucidate how the molecule forms hydrogen bonds or other non-covalent interactions, which is crucial for predicting its behavior in biological or chemical systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing computed shifts with experimental data, researchers can confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help assign specific absorption bands to the vibrational modes of the molecule, such as the stretching of the S=O bonds, the C-Br bond, and various vibrations of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical data for illustrative purposes.

Carbon Atom Position Predicted Chemical Shift (ppm)
C2 148.2
C3 145.5
C4 125.1
C5 130.8
C6 142.0

Reaction Pathway Analysis and Mechanistic Hypothesis Testing through Computational Modeling

Computational modeling is invaluable for exploring potential chemical reactions and elucidating their mechanisms. For this compound, this could involve studying its reactivity in nucleophilic substitution reactions, where either the bromo or the methanesulfonate group could act as a leaving group. By calculating the energy profiles of different reaction pathways, including the structures and energies of reactants, transition states, and products, researchers can predict the most likely reaction mechanism. This analysis can determine whether a reaction proceeds, for example, through an SNAr (nucleophilic aromatic substitution) mechanism and can identify the rate-determining step of the reaction.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of complex pyridine (B92270) derivatives often involves multi-step sequences with harsh conditions and significant waste generation. organic-chemistry.orgbohrium.com Future research must prioritize the development of more efficient and environmentally benign synthetic pathways to 3-Pyridinol, 6-bromo-, 3-methanesulfonate and its downstream products.

Key areas of focus should include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a powerful strategy for increasing efficiency and reducing waste. bohrium.comresearchgate.net Research could target the development of a one-pot MCR to construct the 6-bromo-3-hydroxypyridine core, followed by in-situ mesylation.

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation could provide novel routes to the parent 6-bromo-3-pyridinol, avoiding the need for pre-functionalized starting materials and improving atom economy.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates, improve yields, and promote cleaner reactions in the synthesis of other pyridine derivatives. nih.gov Applying these techniques to the synthesis and transformations of this compound could lead to significant process intensification.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

Feature Conventional Methods Future Sustainable Routes
Strategy Multi-step linear synthesis One-pot, multicomponent reactions (MCRs) researchgate.net
Efficiency Often low overall yields, high waste High atom economy, reduced waste generation
Conditions Harsh reagents, high temperatures Mild conditions, use of catalysts rasayanjournal.co.in
Energy Input Conventional heating Microwave or ultrasound assistance nih.gov
Solvents Hazardous organic solvents Green solvents (e.g., water, ionic liquids) or solvent-free conditions mdpi.com

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The unique electronic and steric properties of this compound invite the exploration of novel reactivity beyond standard transformations. Future work should investigate its behavior with emerging catalytic systems.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis offer mild and selective methods for chemical transformations. numberanalytics.com These techniques could be explored for the selective functionalization of the pyridine ring or for novel cross-coupling reactions involving the C-Br bond, potentially under conditions where traditional thermal methods fail. nih.gov

Dual Catalysis: Systems combining two different types of catalysts (e.g., a transition metal and an organocatalyst) could unlock unique reaction pathways, such as asymmetric functionalization adjacent to the existing substituents.

Frustrated Lewis Pairs (FLPs): The use of FLPs could be investigated for the activation of C-H or other bonds within the molecule without the need for transition metals, offering a distinct approach to its derivatization.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers enhanced safety, scalability, and control over reaction parameters. nih.govmdpi.com This is particularly advantageous for handling unstable intermediates or highly exothermic reactions. vapourtec.com

Future research should focus on:

Telescoped Synthesis: Developing a continuous flow process where the synthesis of this compound and its subsequent conversion into a target molecule occur in a single, uninterrupted sequence. This minimizes manual handling and purification steps. researchgate.net

Automated Reaction Optimization: Integrating flow reactors with automated systems and in-line analytics (e.g., HPLC, NMR) can enable high-throughput screening of reaction conditions to rapidly identify optimal parameters for yield and selectivity. researchgate.net

Safe Generation of Reactive Intermediates: The platform could be used for the in-situ generation and immediate consumption of reactive organometallic species derived from the compound, avoiding the risks associated with their batch synthesis and storage. vapourtec.comresearchgate.net

Design of Catalytic Cycles Specifically Involving this compound

While the compound is a valuable intermediate, its potential role as a ligand or modifier in a catalytic cycle remains unexplored. The pyridine nitrogen and the potential for the mesylate to act as a leaving group could be exploited in novel catalyst design.

A hypothetical example is a palladium-catalyzed cross-coupling reaction where the pyridine nitrogen first coordinates to the metal center, directing a subsequent C-H activation at a specific position on the ring. The bromo-substituent could then undergo reductive elimination to complete the cycle. Mechanistic studies would be crucial to validate such novel cycles and understand the influence of the methanesulfonate (B1217627) group on catalyst stability and turnover. rsc.org

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Characterization

A deep understanding of reaction mechanisms is essential for process optimization and the discovery of new reactivity. The application of advanced, time-resolved spectroscopic techniques is critical.

Future studies could employ:

Stopped-Flow NMR and IR Spectroscopy: These techniques can be used to monitor rapid reactions in real-time, allowing for the detection and characterization of transient intermediates that are invisible under standard analytical conditions. researchgate.net

Operando Spectroscopy: Integrating spectroscopic probes directly into a reactor (batch or flow) provides real-time data on the concentrations of reactants, intermediates, and products as a function of reaction conditions, offering deep mechanistic insight.

Mass Spectrometric Techniques: Techniques like Reaction Progress Kinetic Analysis using ESI-MS can rapidly provide detailed kinetic data, helping to elucidate complex reaction networks involving this compound.

Investigation of Solid-State Interactions and Self-Assembly Properties

The solid-state behavior of organic molecules is governed by subtle intermolecular interactions, which dictate properties like solubility, stability, and crystal morphology. The functional groups on this compound (bromo, sulfonate, aromatic ring) provide multiple opportunities for directed intermolecular interactions.

Potential research avenues include:

Halogen Bonding: A systematic study of the C-Br group's ability to act as a halogen bond donor to form co-crystals with other molecules. mdpi.com

π-Stacking and Hydrogen Bonding: Investigating how the pyridine ring and sulfonate oxygens participate in π-stacking and weak C-H···O hydrogen bonds to guide crystal packing and potentially create novel supramolecular architectures. iucr.org

Self-Assembly: Exploring the potential for this molecule or its derivatives to self-assemble into higher-order structures like nanotubes or nanofibers, a property observed in other pyridine-containing systems. rsc.orgnih.gov

Table 2: Potential Intermolecular Interactions for Solid-State Engineering

Interaction Type Donor Group Acceptor Group Potential Outcome
Halogen Bonding C-Br Lewis bases (e.g., N, O atoms) Co-crystal formation, controlled packing mdpi.com
Hydrogen Bonding Aromatic C-H Sulfonate O Formation of 3D networks iucr.org
π-π Stacking Pyridine Ring Pyridine Ring (of adjacent molecule) Stabilized crystal lattices, potential for charge transport
Dipole-Dipole S=O bonds Polar groups in adjacent molecules Influence on molecular orientation

Green Chemistry Principles in the Synthesis and Application of Pyridine Methanesulfonates

Applying the principles of green chemistry is essential for the sustainable development of chemical processes. researchgate.net Future work involving this compound and related pyridine methanesulfonates should be guided by these principles.

This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. MCRs are an excellent example of this principle. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or even performing reactions under solvent-free conditions. mdpi.com

Catalysis: Prioritizing the use of recyclable catalytic reagents over stoichiometric ones to minimize waste. rasayanjournal.co.inresearchgate.net

Design for Degradation: Considering the environmental fate of the final products and designing molecules that degrade into benign substances after their intended use.

By systematically addressing these future research directions, the scientific community can fully exploit the synthetic utility of this compound, paving the way for the creation of novel molecules and materials through more efficient, sustainable, and innovative chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Pyridinol, 6-bromo-, 3-methanesulfonate, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis via bromination and sulfonation of pyridinol derivatives. Use controlled temperature (0–5°C) for bromination to avoid side reactions. For sulfonation, methanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) achieves higher yields. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Data Validation : Cross-reference spectral data (NMR, IR) with NIST standards and EPA/ECHA guidelines for structural confirmation .
  • Table 1 : Comparative yields under varying conditions:

Brominating AgentSolventTemperature (°C)Yield (%)
NBSDCM078
Br₂THF2552

Q. How can researchers characterize the electronic and steric effects of the bromine and methanesulfonate groups in this compound?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimentally, employ Hammett substituent constants (σ) from UV-Vis spectroscopy in polar solvents. Compare with analogs (e.g., 6-methyl-3-pyridinol ) to isolate steric contributions.
  • Key Tools : X-ray crystallography for spatial arrangement; NMR (¹H, ¹³C, NOESY) for conformational analysis .

Q. What are the primary reactivity trends of this compound with nucleophiles or electrophiles?

  • Methodology : Conduct kinetic studies in aprotic solvents (DMF, DMSO) using nucleophiles (e.g., amines, thiols). Monitor via HPLC-MS. The bromine atom is susceptible to SNAr displacement, while the methanesulfonate group may undergo hydrolysis under basic conditions.
  • Contradiction Note : Conflicting reports on hydrolysis rates (basic vs. acidic media) require pH-controlled experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways under oxidative conditions?

  • Methodology : Perform accelerated stability studies (ICH Q1A guidelines) using H₂O₂/UV or Fenton’s reagent. Analyze degradation products via LC-HRMS and compare with theoretical fragmentation patterns.
  • Case Study : Discrepancies in EPA vs. ECHA data on brominated pyridinol stability suggest environmental matrix effects (e.g., humic acid interactions). Validate via controlled lab vs. field experiments.

Q. What advanced strategies exist for studying surface adsorption and catalytic behavior of this compound?

  • Methodology : Use AFM or ToF-SIMS to analyze adsorption on silica or TiO₂ surfaces . For catalysis, explore Pd/C-mediated cross-coupling (Suzuki) with aryl boronic acids, tracking regioselectivity via GC-MS.
  • Data Gap : Limited data on interfacial reactivity; propose in situ IR spectroscopy for real-time monitoring .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Dock the compound into active sites (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with enzymatic assays (e.g., fluorogenic substrates). Compare with methylated or dehalogenated analogs to isolate electronic effects.
  • Resource : Leverage molecular dynamics simulations (AMBER) from foundational chemistry texts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.